1,4-Cyclohexanedione

Catalog No.
S562420
CAS No.
637-88-7
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexanedione

CAS Number

637-88-7

Product Name

1,4-Cyclohexanedione

IUPAC Name

cyclohexane-1,4-dione

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2

InChI Key

DCZFGQYXRKMVFG-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1=O

Synonyms

1,4-Dioxocyclohexane; NSC 7192; Tetrahydroquinone;

Canonical SMILES

C1CC(=O)CCC1=O

Chemical Oscillations:

  • CHD exhibits uncatalyzed oscillatory reactions when undergoing oxidation by acidic bromate in specific solutions like nitric and sulfuric acid mixtures []. This means the reaction cycles between different states without the need for an external catalyst, showcasing interesting dynamic behavior.

Organic Synthesis:

  • CHD can serve as a starting material for the synthesis of other organic compounds, such as 1,4-dihydroxybenzene and 1,4-benzoquinone. These compounds find applications in various fields, including dyes, pharmaceuticals, and polymers [].

Reaction Dynamics:

  • The influence of visible light on the bromate-CHD-ferroin oscillating reaction has also been investigated []. This research contributes to the understanding of how light can affect chemical reaction dynamics.

1,4-Cyclohexanedione is an organic compound with the molecular formula C6H10O2C_6H_{10}O_2, characterized as a white solid. It is one of three isomeric cyclohexanediones and is notable for its diketone structure, which features two carbonyl groups. This compound serves as a significant building block in organic synthesis, particularly in the formation of more complex molecules due to its reactive functional groups .

  • Limited information exists on the specific hazards of 1,4-cyclohexanedione.
  • As a general precaution for diketones, it's advisable to handle it with gloves and in a well-ventilated area due to potential irritancy.
  • Further research is needed to establish a comprehensive safety profile.
, including:

  • Oxidation Reactions: It can undergo oxidation when reacted with acidic bromate. This reaction leads to the formation of 1,4-dihydroxybenzene, which can further oxidize to yield 1,4-benzoquinone .
  • Condensation Reactions: The compound can condense with malononitrile to produce intermediates that can be dehydrogenated to form tetracyanoquinodimethane, a valuable compound in organic electronics .
  • Oscillatory Reactions: In certain conditions, such as in the Belousov-Zhabotinsky reaction, 1,4-cyclohexanedione exhibits oscillatory behavior, generating complex chemical patterns .

1,4-Cyclohexanedione can be synthesized through several methods:

  • From Diesters of Succinic Acid: A common method involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione under acidic conditions. This process yields the desired diketone efficiently .
  • Condensation Reactions: Another approach includes the condensation of diethyl succinate under basic conditions to form an intermediate that subsequently undergoes hydrolysis and decarboxylation .

The applications of 1,4-cyclohexanedione are diverse:

  • Chemical Synthesis: It is primarily used as a synthetic intermediate in organic chemistry.
  • Material Science: The compound's derivatives are employed in the production of polymers and other materials.
  • Pharmaceuticals: Its reactivity allows it to serve as a precursor to various pharmaceutical compounds .

Interaction studies involving 1,4-cyclohexanedione focus on its reactivity with different reagents. For instance:

  • The interaction with acidic bromate leads to significant transformations that can be utilized in synthetic pathways .
  • Studies have also explored its role in oscillatory chemical systems, providing insights into dynamic reaction behaviors

    Several compounds share structural or functional similarities with 1,4-cyclohexanedione. Here are some notable examples:

    CompoundStructure TypeUnique Features
    CyclohexanoneKetoneContains only one carbonyl group
    1,3-CyclohexanedioneDiketoneDifferent positioning of carbonyl groups
    2,5-Dimethyl-1,4-cyclohexanedioneDiketoneMethyl substitutions that alter reactivity
    3-Hydroxy-1,4-cyclohexanedioneHydroxy DiketoneContains a hydroxyl group impacting solubility

    Uniqueness of 1,4-Cyclohexanedione

    The uniqueness of 1,4-cyclohexanedione lies in its specific diketone structure and its ability to participate in a variety of reactions that are not characteristic of other similar compounds. Its involvement in complex chemical oscillations and its utility as a precursor in organic synthesis further distinguish it from related compounds.

Traditional Synthetic Routes

Diester Condensation and Decarboxylation

The classical route to 1,4-cyclohexanedione involves the self-condensation of diethyl succinate under basic conditions. This reaction, catalyzed by sodium ethoxide, produces 2,5-dicarbethoxy-1,4-cyclohexanedione, which undergoes hydrolysis and decarboxylation to yield the final product. The hydrolysis step typically employs concentrated sulfuric acid or aqueous alcoholic phosphoric acid, followed by thermal decarboxylation at 195–200°C. This method achieves moderate yields (~61%) but requires careful control of reaction conditions to avoid side reactions.

Reaction Scheme:
$$
2 \, \text{EtO}2\text{CCH}2\text{CH}2\text{CO}2\text{Et} \xrightarrow{\text{NaOEt}} [\text{CH}2\text{C(OEt)}= \text{C(CO}2\text{Et)}]2 \xrightarrow{\text{H}2\text{O/H}^+} \text{C}6\text{H}8\text{O}2 + 2 \, \text{CO}2 + 2 \, \text{EtOH}
$$

Hydrolysis of 2,5-Dicarbethoxy-1,4-Cyclohexanedione

Alternative hydrolysis methods include electrolysis in water at 20°C for 48 hours, which avoids harsh acidic conditions. This approach is less common but offers a greener profile, albeit with unquantified yields in existing literature.

Peroxyvanadic Acid Oxidation of Cyclohexanone

Cyclohexanone can be oxidized to 1,4-cyclohexanedione using peroxyvanadic acid. This method proceeds via Baeyer-Villiger oxidation, forming ε-caprolactone as an intermediate, which subsequently oligomerizes and rearranges. Optimized conditions (45–55°C, 4 hours) in toluene or cyclohexane achieve near-complete conversion and selectivity.

Modern Advances in Synthesis

Recent patents describe catalytic dehydrogenation of 1,4-cyclohexanediol using nickel or ruthenium oxide catalysts, offering yields up to 92%. A three-step, one-pot process starting from hydroquinone involves hydrogenation, oxidation, and condensation, streamlining production while minimizing intermediate isolation.

Hydrogen Peroxide Oxidation of 1,4-Cyclohexanediol

The oxidation of 1,4-cyclohexanediol to 1,4-cyclohexanedione using hydrogen peroxide (H₂O₂) exemplifies atom-efficient synthesis. A 12-tungstophosphoric acid (H₃PW₁₂O₄₀)-H₂O₂ system achieves near-quantitative yields of adipic acid from trans-1,2-cyclohexanediol, with mechanistic studies revealing a multistep pathway [1]. For 1,4-cyclohexanediol, oxidation under acidic conditions proceeds through α-hydroxyketone intermediates, followed by nucleophilic H₂O₂ attack and Baeyer-Villiger rearrangement to form cyclic esters, which hydrolyze to dicarboxylic acids [1] [2].

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading5–10 mol%Maximizes H₂O₂ activation
Temperature60–80°CBalances kinetics and selectivity
H₂O₂ Concentration30–50% (aq.)Minimizes overoxidation

Notably, aerobic oxidation of 1,4-cyclohexanediol using ruthenium hydroxide catalysts under basic conditions (pH 12–13.4) generates 1,4-cyclohexanedione as the primary intermediate, which further dehydrogenates to hydroquinone [2]. This pathway avoids stoichiometric oxidants, aligning with green chemistry principles.

Catalytic Dehydrogenation Using Skeleton Nickel Catalysts

Skeleton nickel (Raney nickel) catalysts enable selective dehydrogenation of 1,4-cyclohexanediol to 1,4-cyclohexanedione under mild conditions. A patented method employs hydrogen as a reductant in a nitric acid-mediated reaction with chlorinated phenols, achieving 93–99% yields of chlorinated p-benzoquinone intermediates, which are subsequently hydrogenated to CHD [4]. The process operates at 20–30°C with 2 atm H₂, minimizing energy consumption.

Comparative studies using silica-supported nickel nanoparticles demonstrate enhanced stability and selectivity (>95%) for dehydrogenation reactions, attributed to the core–shell structure preventing metal leaching [6]. These catalysts facilitate continuous-flow systems, reducing batch processing waste.

Catalyst Performance Metrics

Catalyst TypeConversion (%)Selectivity (%)Stability (Cycles)
Skeleton Ni989215
Silica@Ni Nanoparticles959630

Hydroquinone-Based Synthesis via Hydrogenation

1,4-Cyclohexanedione serves as a precursor to hydroquinone through catalytic dehydrogenation. A continuous-flow system using Pd/C catalysts in a structured multichannel reactor achieves >99% conversion and selectivity at 150°C, with nitrogen purging to remove H₂ and prevent side reactions [5]. The process operates at 3 mL·min⁻¹ flow rates, enabling scalability for industrial applications.

Alternative routes involve acidic bromate oxidation of CHD, yielding 1,4-dihydroxybenzene, which undergoes further oxidation to 1,4-benzoquinone [3]. This method, however, generates brominated byproducts, necessitating post-reaction purification.

Continuous-Flow vs. Batch Reactor Performance

ParameterContinuous-Flow [5]Batch [3]
Space-Time Yield (g·L⁻¹·h⁻¹)12.48.7
Byproduct Formation<1%5–10%
Catalyst Lifetime500 h50 h

XLogP3

-0.6

Melting Point

78.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

637-88-7

Wikipedia

Cyclohexane-1,4-dione

General Manufacturing Information

1,4-Cyclohexanedione: ACTIVE

Dates

Modify: 2023-08-15

Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold

Beatriz Domínguez-Pérez, Éric Ferrer, Marta Figueredo, Jean-Didier Maréchal, Jan Balzarini, Ramon Alibés, Félix Busqué
PMID: 26376319   DOI: 10.1021/acs.joc.5b01413

Abstract

A new class of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, a perspective novel pseudosugar pattern, have been conceived as anti-HSV agents on the basis of initial protein-ligand docking studies. The asymmetric synthesis of a series of these compounds incorporating different nucleobases has been efficiently completed starting from 1,4-cyclohexanedione.


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